5-bromopyrimidine-4,6-dicarboxylic acid
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Overview
Description
5-Bromopyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrN2O4. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and carboxylic acid groups at positions 5, 4, and 6 respectively, makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromopyrimidine-4,6-dicarboxylic acid typically involves the bromination of pyrimidine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent like dimethylformamide (DMF) and a catalyst such as azobisisobutyronitrile (AIBN) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available pyrimidine derivatives. The process includes bromination, followed by carboxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrimidine-4,6-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Lithium diisopropylamide (LDA): Used for metallation reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Scientific Research Applications
5-Bromopyrimidine-4,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-bromopyrimidine-4,6-dicarboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid groups facilitate its binding to specific enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, making it useful in medicinal chemistry for the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
2-Methoxy-5-bromopyrimidine: Contains a methoxy group, altering its reactivity and applications.
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but with an aldehyde group, used in different synthetic applications.
Uniqueness
5-Bromopyrimidine-4,6-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in scientific research.
Properties
CAS No. |
2758000-00-7 |
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Molecular Formula |
C6H3BrN2O4 |
Molecular Weight |
247 |
Purity |
95 |
Origin of Product |
United States |
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